2-Amino-6-(benzylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile
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Overview
Description
2-Amino-6-(benzylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes amino, benzylthio, p-tolyl, and dicarbonitrile functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(benzylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as aldehydes, ketones, and nitriles.
Introduction of Functional Groups: The amino, benzylthio, and p-tolyl groups are introduced through substitution reactions. For example, the benzylthio group can be added via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group.
Final Assembly: The dicarbonitrile groups are typically introduced through a reaction involving malononitrile or similar compounds under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile groups, converting them into amines or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, amides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-Amino-6-(benzylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, leading to the development of new drugs for various diseases.
Industry
In materials science, the compound can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials. Its unique structure may impart desirable characteristics to these materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-Amino-6-(benzylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for interactions with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile: Lacks the benzylthio group, which may affect its reactivity and applications.
2-Amino-6-(methylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile: Contains a methylthio group instead of a benzylthio group, potentially altering its chemical properties and biological activity.
2-Amino-6-(benzylthio)-4-phenylpyridine-3,5-dicarbonitrile: Has a phenyl group instead of a p-tolyl group, which may influence its interactions and applications.
Uniqueness
The combination of amino, benzylthio, p-tolyl, and dicarbonitrile groups in 2-Amino-6-(benzylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile makes it unique compared to similar compounds. This unique structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
2-amino-6-benzylsulfanyl-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4S/c1-14-7-9-16(10-8-14)19-17(11-22)20(24)25-21(18(19)12-23)26-13-15-5-3-2-4-6-15/h2-10H,13H2,1H3,(H2,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLPGMOJKJAKGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CC=CC=C3)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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